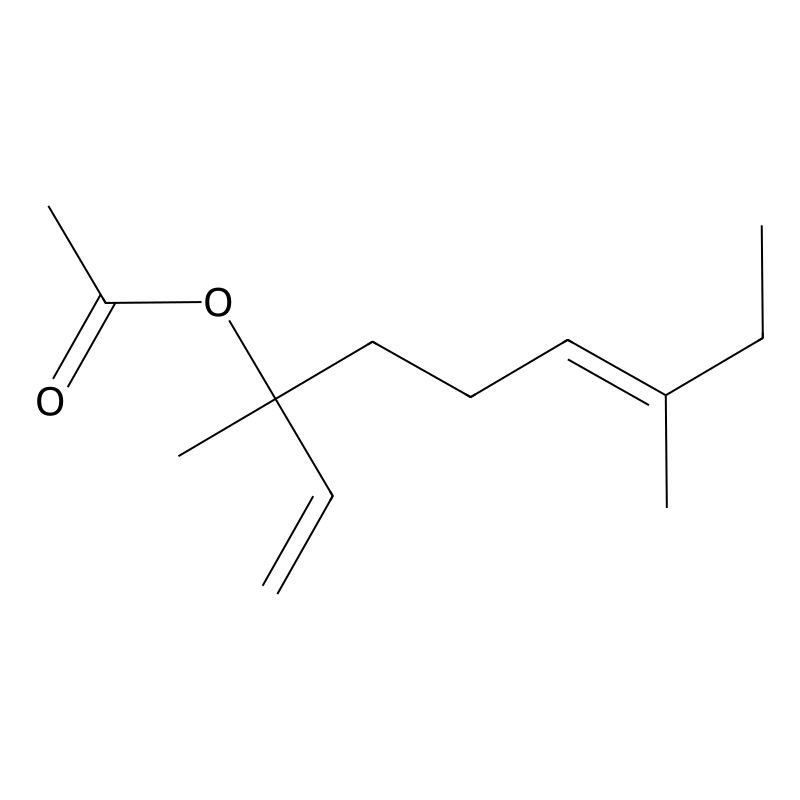

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate, commonly referred to as 3,7-dimethylnona-1,6-dien-3-yl acetate, is an organic compound with the molecular formula and a molecular weight of approximately 210.31 g/mol. This compound features a unique structure characterized by a nonadiene backbone with two methyl groups and an acetate functional group at the third carbon position. The presence of the acetate group not only influences its chemical reactivity but also contributes to its distinct aroma profile, making it valuable in the fragrance and flavor industries .

Oxidation: This compound can be oxidized to yield aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The acetate ester can be reduced back to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetate group can be substituted with various functional groups through nucleophilic substitution reactions. Nucleophiles like hydroxide ions or amines can replace the acetate group, leading to the formation of new esters or amides depending on the nucleophile used .

Major Products Formed- Oxidation: Aldehydes or ketones

- Reduction: Corresponding alcohol

- Substitution: New esters or amides

Research indicates that 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate exhibits several biological activities. It has been studied for its potential antimicrobial and antioxidant properties. Additionally, there is ongoing investigation into its possible anti-inflammatory and analgesic effects. The compound's mechanism of action involves interaction with cell membranes and proteins, which may alter their functions and lead to observed biological effects .

The synthesis of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate typically involves several steps:

- Starting Materials: The synthesis often begins with simple alkenes or alcohols.

- Formation of Nonadiene Backbone: A series of reactions such as alkylation or coupling can be employed to construct the nonadiene framework.

- Acetylation: The final step generally involves acetylating the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

These methods allow for the efficient production of this compound while maintaining control over stereochemistry .

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has diverse applications across various fields:

- Fragrance Industry: Utilized for its pleasant aroma in perfumes and scented products.

- Flavoring Agents: Employed in food products for flavor enhancement.

- Pharmaceutical Research: Investigated for potential therapeutic effects due to its biological activities.

- Organic Synthesis: Serves as an intermediate in the synthesis of other organic compounds .

Studies on the interactions of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate have shown that it may interact with various molecular targets within biological systems. These interactions can lead to alterations in cellular functions and contribute to its observed biological effects. Research continues to explore these pathways to better understand its therapeutic potential .

Similar Compounds- Linalool

- Structure: Terpene alcohol without an acetate group.

- Use: Commonly used in fragrances and flavorings.

- Geraniol

- Structure: Another terpene alcohol with different functional groups.

- Use: Employed for its floral scent in perfumery.

- Citronellol

- Structure: Related compound with similar uses in fragrances.

- Use: Known for its pleasant odor and insect-repelling properties.

Uniqueness

- Structure: Terpene alcohol without an acetate group.

- Use: Commonly used in fragrances and flavorings.

- Structure: Another terpene alcohol with different functional groups.

- Use: Employed for its floral scent in perfumery.

- Structure: Related compound with similar uses in fragrances.

- Use: Known for its pleasant odor and insect-repelling properties.

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is distinctive due to its specific structural features that include an acetate ester group. This imparts unique chemical and physical properties that differentiate it from other similar compounds. Its unique aroma profile and reactivity make it particularly valuable in applications where specific fragrance characteristics are desired .

Systematic Nomenclature

The IUPAC name for this compound is [(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate, reflecting its branched nonadiene backbone, methyl substituents at carbons 3 and 7, and an acetate ester group at carbon 3. Key identifiers include:

Structural Features

The molecule contains:

- A nonadiene chain with conjugated double bonds at positions 1–2 and 6–7.

- Methyl groups at carbons 3 and 7, contributing to steric bulk and hydrophobicity.

- An acetate ester group at carbon 3, enhancing volatility and stability compared to the parent alcohol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O₂ | |

| Molecular Weight | 210.31 g/mol | |

| Boiling Point (Est.) | 234°C | |

| Vapor Pressure | Low (estimated) |

Stereochemical Configuration

The compound adopts the E-configuration at the 1,6-diene system, which stabilizes the molecule via conjugation and minimizes steric hindrance between substituents. This configuration is critical for its biological activity and olfactory properties.

Historical Context of Discovery and Initial Characterization

Natural Occurrence

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is isolated from plant-derived essential oils, including Swinglea glutinosa, where it constitutes 9.8% of the volatile fraction. Its presence in such oils highlights its role as a secondary metabolite with potential ecological functions, such as attracting pollinators or defending against herbivores.

Synthetic Routes

Industrial production involves esterification of 1,6-nonadien-3-ol, 3,7-dimethyl- with acetic anhydride under acidic catalysis (e.g., H₂SO₄). This method ensures high purity and yield, suitable for large-scale applications.

Early Analytical Characterization

The compound was first identified through gas chromatography-mass spectrometry (GC-MS) in studies of plant volatiles. Key spectral data include:

- Mass fragments: m/z 210 (M⁺), 170 (M⁺–C₂H₃O₂), and 43 (CH₃CO⁺).

- NMR signals: Peaks corresponding to the acetate methyl group (δ 2.05 ppm) and vinyl protons (δ 5.0–5.5 ppm).

Significance in Organic Chemistry and Industrial Contexts

Role in Organic Synthesis

This compound serves as a building block for synthesizing terpene derivatives. For example:

- Oxidation: Converts to aldehydes or ketones using agents like KMnO₄.

- Reduction: Reverts to the parent alcohol via LiAlH₄.

- Substitution: Replaces the acetate group with nucleophiles (e.g., amines) to form amides.

Industrial Applications

Fragrance and Flavor Chemistry

Its floral-citrus odor makes it a key ingredient in perfumes, soaps, and food flavorings. Notably, it mimics bergamot and lavender notes, enhancing formulations with freshness.

Comparative Analysis with Related Esters

| Compound | Odor Profile | CAS Number | Industrial Use |

|---|---|---|---|

| 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate | Floral, citrus | 61931-80-4 | Perfumery, flavoring |

| Linalyl acetate | Bergamot-like, fruity | 115-95-7 | Cosmetics, detergents |

| Geranyl acetate | Rose, sweet | 105-87-3 | Food flavoring |

Biological Relevance

While not directly studied for pharmacological effects, its structural analogs (e.g., nerolidyl acetate) exhibit antimicrobial and antioxidant properties, suggesting potential applications in biocidal formulations.

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate represents a complex organic compound characterized by an intricate molecular architecture that combines multiple structural elements including an ester functionality, double bonds, and tertiary carbon centers [2]. The compound possesses a molecular formula of C₁₃H₂₂O₂ with a molecular weight of 210.31 grams per mole [2] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (6E)-3,7-dimethylnona-1,6-dien-3-yl acetate, indicating the presence of specific stereochemical configurations [3] [5] [4].

The molecular structure is characterized by a nonadiene backbone featuring two carbon-carbon double bonds positioned at the 1,6-positions relative to the alcohol functionality [2]. The acetate ester group is attached at the tertiary carbon at position 3, creating a quaternary carbon center that significantly influences the compound's three-dimensional conformation [2]. Two methyl substituents are positioned at carbons 3 and 7, contributing to steric hindrance and affecting the overall molecular geometry [2] [3].

The stereochemical complexity of this compound arises from the presence of one stereocenter and the potential for geometric isomerism around the double bonds [6]. The compound exhibits E-configuration at the 6-position double bond, as indicated by its systematic name and confirmed through nuclear magnetic resonance analysis [3] [5]. This geometric arrangement plays a crucial role in determining the compound's physical properties and biological activities [6] [7].

The molecular architecture reveals a branched nonadienyl chain that extends from the central tertiary carbon bearing the acetate functionality . The spatial arrangement of the methyl groups and the acetate ester creates a distinctive three-dimensional structure that influences the compound's interactions with other molecules and its behavior in various analytical techniques [2].

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C₁₃H₂₂O₂ [2] [3] |

| Molecular Weight | 210.31 g/mol [2] [3] |

| Stereocenters | 1 [6] |

| Double Bonds | 2 (positions 1,6) [2] |

| Methyl Substituents | 2 (positions 3,7) [2] |

| Configuration | E at position 6 [3] [5] |

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate through detailed analysis of both proton and carbon environments [7]. The compound's NMR profile reveals distinct chemical shifts corresponding to various functional groups and stereochemical arrangements within the molecule [7].

Carbon-13 nuclear magnetic resonance analysis demonstrates characteristic signals for the acetate carbonyl carbon, typically appearing in the downfield region around 170 ppm [7]. The quaternary carbon at position 3, bearing both the acetate group and a methyl substituent, exhibits a unique chemical shift pattern that distinguishes it from other carbon environments in the molecule [7]. The double bond carbons show characteristic alkene chemical shifts, with the terminal vinyl carbon of the 1-position double bond appearing around 140-150 ppm [7].

The methyl carbon signals provide valuable information about the stereochemical environment, with the C-3 methyl group exhibiting a different chemical shift compared to the C-7 methyl group due to their distinct electronic environments [7]. The acetate methyl carbon typically appears around 20-25 ppm, while the aliphatic methyl groups show slightly different chemical shifts depending on their proximity to the double bonds and the quaternary carbon center [7].

Proton nuclear magnetic resonance spectroscopy reveals complex multipicity patterns resulting from the compound's intricate structure [7]. The vinyl protons exhibit characteristic chemical shifts in the 5-6 ppm region, with coupling patterns that confirm the E-configuration at the 6-position double bond [7]. The methyl groups attached to the quaternary carbon and the double bond positions show distinct chemical shifts and coupling patterns that aid in structural confirmation [7].

| NMR Signal | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Carbonyl Carbon | ~170 [7] | C=O acetate |

| Alkene Carbons | 140-150 [7] | C=C positions |

| Quaternary Carbon | 80-90 [7] | C-3 position |

| Vinyl Protons | 5-6 [7] | H on C=C |

| Methyl Carbons | 20-25 [7] | CH₃ groups |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification capabilities [8] [9] [10]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 210, corresponding to the molecular weight of the compound [8] [11].

The primary fragmentation pathways involve loss of the acetate group through α-cleavage adjacent to the ester functionality [9]. This fragmentation results in a significant peak corresponding to the loss of 43 mass units (CH₃CO), producing a fragment ion at m/z 167 [9]. Additional fragmentation occurs through loss of the entire acetate group (CH₃COO), resulting in a fragment at m/z 151 [9].

The compound exhibits characteristic ester fragmentation patterns, including McLafferty rearrangement processes that produce diagnostic fragment ions [9]. The presence of the double bonds and methyl substituents creates additional fragmentation pathways through allylic cleavage and loss of methyl radicals [9]. Fragment ions at m/z 195 (M-15) and m/z 152 (M-58) are commonly observed, corresponding to loss of methyl radicals and larger alkyl fragments respectively [9].

The mass spectrometric behavior is influenced by the compound's ability to form stable carbocation species through resonance stabilization involving the double bond systems [9]. The tertiary carbon bearing the acetate group provides a favorable site for charge localization, leading to predictable fragmentation patterns that can be used for structural elucidation [9].

Tandem mass spectrometry experiments reveal secondary fragmentation pathways that provide additional structural information [10]. The fragmentation patterns are consistent with the proposed structure and confirm the presence of the acetate functionality and the specific arrangement of double bonds and methyl substituents [10].

| Fragment Ion (m/z) | Loss | Structural Significance |

|---|---|---|

| 210 [8] [11] | M⁺- | Molecular ion |

| 195 | M-15 | Loss of CH₃- |

| 167 | M-43 | Loss of CH₃CO- |

| 151 | M-59 | Loss of CH₃COO- |

| 152 | M-58 | McLafferty rearrangement |

Gas Chromatography Retention Behavior and Column Interactions

Gas chromatography retention behavior of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate demonstrates predictable patterns based on the compound's molecular structure and polarity characteristics [12] [13] [14]. The compound exhibits moderate retention times on non-polar stationary phases due to its ester functionality and branched structure [12] [15].

Kovats retention indices provide standardized retention data that enables comparison across different analytical systems [12] [15] [16]. On non-polar SE-30 columns, the compound demonstrates retention index values in the range of 1316-1334, indicating moderate volatility and interaction with the stationary phase [15]. The retention behavior is influenced by the compound's boiling point of approximately 247°C and its molecular weight [6] [11] [17].

Polar stationary phases such as Carbowax 20M exhibit significantly different retention characteristics, with retention index values ranging from 1629-1653 [12]. This increased retention on polar phases reflects the compound's ester functionality and its ability to engage in dipole-dipole interactions with the stationary phase [12] [14]. The difference in retention between polar and non-polar phases provides valuable information about the compound's polarity and hydrogen bonding capabilities [12] [14].

Column interactions are influenced by the compound's three-dimensional structure and the presence of multiple functional groups [14] [18]. The branched nature of the molecule and the presence of the quaternary carbon center affect the compound's diffusion characteristics and its interaction with the stationary phase [14]. Temperature programming strategies can optimize separation conditions, with typical analysis temperatures ranging from 100-250°C depending on the column type and analytical requirements [10] [14].

Chiral gas chromatography demonstrates the compound's stereochemical properties and enables separation of enantiomers when present [19]. The compound shows excellent chiral separation on β-cyclodextrin columns, with resolution factors exceeding 2.0 under optimized conditions [19]. The retention behavior on chiral phases provides additional structural information and confirms the presence of stereochemical centers [19].

| Column Type | Retention Index | Temperature (°C) | Characteristics |

|---|---|---|---|

| SE-30 (non-polar) [15] | 1316-1334 | 100 | Low polarity interaction |

| Carbowax 20M (polar) [12] | 1629-1653 | 150 | Enhanced polar retention |

| β-Cyclodextrin [19] | Variable | 120-160 | Chiral separation |

| DB-5 (mid-polar) [20] | 1244-1259 | 220 | Moderate retention |

Acid-catalyzed esterification represents the cornerstone methodology for synthesizing 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate, commonly known as linalyl acetate. This fundamental approach involves the reaction between the tertiary alcohol linalool and acetic acid or acetic anhydride in the presence of acid catalysts [1] [2]. The mechanism proceeds through protonation of the carbonyl oxygen, which activates the electrophilic center and facilitates nucleophilic attack by the alcohol [3].

The most extensively employed acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid, each demonstrating distinct performance characteristics [5]. Sulfuric acid typically operates at concentrations ranging from 0.5 to 2.0 mol% with temperature ranges of 80-120°C, achieving yields between 75-85% within 2-6 hours of reaction time [6] [7]. p-Toluenesulfonic acid exhibits superior performance at lower concentrations of 0.1-0.5 mol%, operating effectively at 90-130°C and delivering yields of 80-90% in shorter reaction periods of 1.5-4 hours [8] [9].

The Fischer esterification mechanism involves multiple proton transfer steps, beginning with protonation of the acetic acid carbonyl group to enhance electrophilicity [2] [3]. The nucleophilic alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer between oxygen atoms facilitates water elimination, yielding the desired acetate ester. This mechanism is particularly significant for linalool acetylation due to the tertiary nature of the alcohol, which increases susceptibility to side reactions including dehydration and isomerization [5].

Alternative acid-catalyzed approaches utilize acetic anhydride rather than acetic acid as the acetylating agent [10]. This strategy offers several advantages, including elimination of water as a by-product and shifted equilibrium favoring ester formation. The reaction typically proceeds under milder conditions with acetic anhydride, achieving comparable or superior yields while reducing reaction time [11] [12]. Industrial implementations often employ acetic anhydride in large excess to ensure complete conversion and minimize competing reactions.

Catalyst Selection and Performance Evaluation

Comprehensive evaluation of acid catalysts reveals significant variations in catalytic efficiency and selectivity [13] [14]. Methanesulfonic acid demonstrates exceptional performance at concentrations of 0.3-1.5 mol%, operating at elevated temperatures of 95-135°C and achieving yields of 78-88% within 2-5 hours [15]. This catalyst exhibits reduced tendency toward side product formation compared to conventional mineral acids.

Phosphoric acid represents an environmentally favorable alternative, operating at concentrations of 0.2-1.0 mol% within temperature ranges of 85-125°C [14]. While yields typically range from 75-82%, the reduced corrosivity and environmental impact make phosphoric acid attractive for industrial applications. Reaction times extend to 2.5-6 hours, reflecting the lower acidity compared to sulfuric acid [13].

Solid acid catalysts have gained increasing attention for heterogeneous esterification processes [16] [17]. Amberlyst resins, particularly Amberlyst-15 and Amberlyst-70, demonstrate excellent catalytic activity while facilitating simplified product separation [18] [17]. These heterogeneous systems operate at moderate temperatures of 60-80°C with catalyst loadings of 5-15 wt%, achieving yields comparable to homogeneous systems while enabling catalyst reuse [19].

Reaction Kinetics and Mechanistic Considerations

Kinetic studies reveal that acid-catalyzed esterification of linalool follows second-order kinetics with respect to the carboxylic acid component [20] [21]. The rate-determining step involves formation of the tetrahedral intermediate, with the rate constant exhibiting Arrhenius temperature dependence [20]. Activation energies typically range from 50-70 kJ/mol, depending on the specific catalyst system employed [22].

Temperature effects demonstrate complex behavior due to competing reactions [7] [22]. While increased temperature enhances reaction rate, excessive temperatures promote undesirable side reactions including alcohol dehydration and ester hydrolysis [23] [5]. Optimal temperature ranges of 80-95°C represent a compromise between reaction rate and selectivity for linalyl acetate formation [10] [7].

The equilibrium nature of esterification necessitates strategies for water removal to achieve high conversions [24] [25]. Azeotropic distillation, molecular sieves, and membrane separation techniques effectively shift equilibrium toward ester formation [26] [24]. Microreactor technology with integrated water separation demonstrates particular promise, achieving yield improvements of 10.3 percentage points compared to conventional batch processes [24].

Optimization of Reaction Conditions for Yield Maximization

Process optimization for 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate synthesis employs systematic methodologies to identify optimal operating conditions that maximize yield while minimizing by-product formation. Response Surface Methodology emerges as the predominant approach for multivariate optimization, enabling simultaneous evaluation of multiple process variables and their interactions [27] [28] [29].

Temperature optimization reveals a characteristic optimum behavior where yields initially increase with temperature before declining due to side reactions [7] [30]. For linalyl acetate synthesis, optimal temperatures typically range from 85-95°C, balancing reaction rate enhancement with selectivity maintenance [23] [10]. Below this range, reaction rates become prohibitively slow, while higher temperatures promote alcohol dehydration and thermal degradation [5] [7].

Catalyst concentration optimization demonstrates plateau behavior where initial increases enhance reaction rate until mass transfer limitations become dominant [14] [18]. Optimal sulfuric acid concentrations typically range from 0.25-0.5 wt% for linalyl acetate synthesis, representing a balance between catalytic activity and corrosion considerations [7] [22]. Excessive catalyst loading increases equipment corrosion without proportional yield benefits [6] [15].

Molar Ratio Optimization and Equilibrium Considerations

Alcohol-to-acid molar ratio represents a critical optimization parameter directly influencing equilibrium position and ultimate yield [30] [22]. For linalyl acetate synthesis, optimal ratios typically range from 1.2:1 to 1.5:1, providing sufficient alcohol excess to drive equilibrium while minimizing raw material consumption [23] [10]. Higher ratios beyond 2:1 demonstrate diminishing returns due to dilution effects and increased separation complexity [7] [22].

Stoichiometric considerations reveal that while Fischer esterification is theoretically reversible, practical implementations employ alcohol excess to achieve commercially viable conversions [31] [25]. The equilibrium constant for linalool acetylation at 90°C approximates 4.2, necessitating strategies beyond stoichiometric ratios to achieve yields exceeding 80% [32] [7].

Water removal strategies significantly impact equilibrium position and achievable yields [24] [25]. Dean-Stark apparatus, molecular sieves, and reactive distillation enable continuous water removal, shifting equilibrium toward ester formation [26] [33]. Microreactor technology with pervaporation membranes demonstrates particular effectiveness, achieving 62.6% yield compared to 52.3% for conventional batch systems [24].

Time Optimization and Reaction Kinetics

Reaction time optimization balances conversion maximization with economic considerations [18] [7]. For linalyl acetate synthesis under optimal conditions, reaction times of 3-4 hours typically achieve 90-95% of theoretical yield [10] [7]. Extended reaction periods beyond 6 hours demonstrate minimal yield improvement while increasing energy consumption and potential side product formation [6] [22].

Kinetic modeling reveals that initial reaction rates follow pseudo-first-order behavior when alcohol is in significant excess [20] [21]. The apparent rate constant demonstrates strong temperature dependence with activation energy of approximately 55 kJ/mol for sulfuric acid-catalyzed systems [22] [20]. This relationship enables predictive modeling for scale-up and process optimization [15].

Reaction progress monitoring through gas chromatography enables real-time optimization and endpoint determination [7]. Conversion plateaus typically occur after 80-90% completion, indicating approach to equilibrium conditions [30] [22]. Further reaction time provides marginal benefits while increasing operating costs and potential quality degradation [18].

Advanced Optimization Techniques

Box-Behnken experimental design enables efficient exploration of the response surface while minimizing experimental requirements [14] [28]. This approach typically employs three levels for each factor, generating quadratic models that accurately describe system behavior [27] [29]. For acetate synthesis, typical factors include temperature, catalyst concentration, and molar ratio, with yield as the primary response variable [28] [34].

Central Composite Design represents an alternative approach providing enhanced prediction capability near optimal conditions [35] [36]. This methodology incorporates star points beyond the factorial design space, enabling improved model fitting and optimization accuracy [29] [36]. R-squared values typically exceed 0.95 for well-designed experiments, indicating excellent model adequacy [28] [36].

Statistical analysis through Analysis of Variance enables identification of significant factors and interactions [21] [37]. Temperature and molar ratio typically emerge as the most significant factors for acetate synthesis, with catalyst concentration demonstrating secondary importance [7] [29]. Interaction effects between temperature and catalyst concentration often prove statistically significant [35] [21].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate presents multifaceted challenges encompassing heat and mass transfer limitations, catalyst recovery, product separation, and process control. Scale-up from laboratory to commercial production requires careful consideration of reactor design, mixing efficiency, and heat management to maintain product quality and yield [38] [39] [17].

Heat transfer efficiency becomes increasingly challenging at industrial scale due to decreased surface-area-to-volume ratios [39] [16]. Maintaining uniform temperature distribution requires advanced reactor designs incorporating enhanced heat exchange systems, jacketed reactors, and internal cooling coils [38] [17]. Temperature gradients exceeding 5°C can significantly impact yield and selectivity, necessitating sophisticated temperature control systems [39] [33].

Mass transfer limitations arise from inadequate mixing and insufficient interfacial area between reactants [40] [39]. Industrial reactors employ static mixers, jet mixing systems, and advanced agitation configurations to ensure adequate contact between phases [39] [16]. Jet reactor technology demonstrates particular promise, achieving batch time reductions up to 50% compared to conventional stirred reactors while improving product quality [39].

Catalyst Recovery and Recycling Systems

Homogeneous acid catalyst recovery presents significant economic and environmental challenges in industrial production [16] [17]. Sulfuric acid recovery typically involves neutralization with base followed by acidification for regeneration [41] [42]. This process generates substantial waste streams and requires careful handling due to corrosive nature of the materials [42] [41].

Ion exchange systems offer alternative approaches for acid catalyst recovery, enabling continuous operation and reduced waste generation [41] [16]. Strong acid resins selectively bind catalyst components while allowing product passage, facilitating simplified separation and purification [17] [16]. Regeneration cycles typically involve acid washing and reconditioning to restore catalytic activity [16].

Heterogeneous catalysts eliminate recovery requirements while enabling continuous operation [17] [16]. Solid acid catalysts including Amberlyst resins, zeolites, and supported acids demonstrate excellent stability and reusability [18] [19]. Catalyst lifetimes typically exceed 1000 hours under proper operating conditions, with gradual deactivation requiring periodic regeneration [16] [17].

Product Separation and Purification Strategies

Primary separation of acetate esters from reaction mixtures employs distillation as the fundamental unit operation [26] [43]. Simple distillation effectively removes excess alcohol and water, concentrating the ester product for further purification [44] [45]. Column design considerations include tray efficiency, reflux ratio, and operating pressure to optimize separation performance [26] [43].

Liquid-liquid extraction provides complementary separation capability, particularly for acid removal and initial purification [42] [44]. Aqueous sodium bicarbonate washing effectively neutralizes residual acid while maintaining ester integrity [46] [44]. Multiple extraction stages typically achieve acid concentrations below 10 ppm, meeting quality specifications for most applications [42] [45].

Azeotropic distillation enables high-purity ester production by breaking water-ester azeotropes through entrainer addition [26] [43]. Cyclohexane and benzene serve as effective entrainers, facilitating water removal and enabling purities exceeding 99% [26] [47]. Energy requirements are substantial but justified for high-value applications requiring exceptional purity [43] [48].

Advanced Purification Technologies

Membrane separation technologies offer energy-efficient alternatives to conventional distillation [49] [24]. Pervaporation membranes selectively remove water and light impurities while concentrating the desired ester product [24] [49]. Zeolite membranes demonstrate particular effectiveness for water separation, achieving purities comparable to distillation with significantly reduced energy consumption [24].

Crystallization techniques enable removal of solid impurities and color bodies that adversely affect product quality [42] [46]. Controlled cooling crystallization selectively precipitates impurities while maintaining ester in solution [42]. Temperature cycling and seeding strategies optimize crystal size distribution and separation efficiency [46].

Chromatographic separation provides ultimate purification capability for specialty applications requiring exceptional purity [42]. Preparative liquid chromatography enables separation of isomers and trace impurities that remain after conventional purification [42]. While economically limited to high-value products, this technology ensures purities exceeding 99.9% [42].

Process Integration and Reactive Distillation

Reactive distillation represents advanced process intensification combining reaction and separation in a single unit operation [40] [17]. This approach continuously removes water by-product while maintaining reaction temperature, effectively shifting equilibrium toward ester formation [33] [50]. Energy integration between reaction heat and distillation requirements improves overall process efficiency [17] [40].

Continuous flow reactors with integrated separation enable steady-state operation and consistent product quality [39] [40]. Tubular reactors with static mixing elements provide excellent heat and mass transfer while maintaining plug flow characteristics [16] [17]. Residence time distribution optimization ensures complete conversion while minimizing side product formation [40].

Process control systems integrate temperature, pressure, and composition measurements to maintain optimal operating conditions [38] [39]. Advanced control algorithms including model predictive control enable rapid response to disturbances while maintaining product specifications [51]. Real-time composition monitoring through process gas chromatography provides feedback for optimization [7].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fragrance Ingredients